

# Validation of Nickel-58 analysis using NIST SRM 986 reference material

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# Validating Nickel-58 Analysis: A Comparison Guide Using NIST SRM 986

For researchers, scientists, and drug development professionals requiring precise and accurate determination of **Nickel-58** (<sup>58</sup>Ni), the validation of analytical methodology is paramount. This guide provides a comprehensive comparison of analytical techniques for <sup>58</sup>Ni analysis, anchored by the use of National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 986 as a primary isotopic standard.

This document outlines the certified isotopic composition of NIST SRM 986, details experimental protocols for high-precision isotopic analysis, and presents a comparative summary of analytical methods. The goal is to equip scientific professionals with the necessary information to confidently validate their <sup>58</sup>Ni measurements.

## **Certified Isotopic Composition of NIST SRM 986**

NIST SRM 986 is a high-purity nickel metal (99.999+ % pure) intended for use as an isotopic standard.[1] The certified isotopic composition, as determined by thermal ionization mass spectrometry (TIMS), provides the benchmark against which analytical measurements are compared.[1]

Table 1: Certified Isotopic Composition and Atomic Weight of NIST SRM 986



Isotope	Atom Percent	Uncertainty (±)	
<sup>58</sup> Ni	68.076886	0.005919	
<sup>60</sup> Ni	26.223146	0.005144	
<sup>61</sup> Ni	1.139894	0.000433	
<sup>62</sup> Ni	3.634528	0.001142	
<sup>64</sup> Ni	0.925546	0.000599	
Atomic Weight	58.6934	0.0002	

The indicated uncertainties are overall limits of error based on two standard deviations of the mean and allowances for the effects of known sources of possible systematic error.[1]

## **Comparative Analysis of Analytical Techniques**

The accurate determination of <sup>58</sup>Ni abundance is crucial in various fields, and several analytical techniques are available, each with its own set of performance characteristics. The most prominent high-precision techniques are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Table 2: Quantitative Performance Comparison of High-Precision Isotope Ratio Techniques



Analytical Method	Principle	Precision (%RSD)	Common Applications & Matrices
TIMS	Thermal ionization of a purified sample followed by mass separation.[2][3]	< 0.01%	Geochronology, cosmochemistry, high- purity metals, nuclear materials.
MC-ICP-MS	lonization of atoms in argon plasma and simultaneous detection of multiple isotope beams.[4][5]	0.01% - 0.05%	Geochemistry, environmental science, biological samples, industrial process control.

While other techniques like Atomic Absorption Spectrometry (AAS) and standard Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can determine total nickel concentration, they lack the precision required for isotopic abundance validation at the level of NIST SRM 986.[4]

# Experimental Protocol: <sup>58</sup>Ni Analysis by MC-ICP-MS

This section details a typical methodology for the validation of <sup>58</sup>Ni analysis using NIST SRM 986 with MC-ICP-MS.

#### 1. Sample Preparation:

- Digestion: Accurately weigh a portion of NIST SRM 986 and dissolve it in high-purity nitric acid (HNO₃). For other sample matrices, a suitable acid digestion protocol (e.g., using a combination of nitric acid and hydrochloric acid) is required to bring the nickel into solution.
- Purification: To minimize isobaric interferences (e.g., from <sup>58</sup>Fe), a chromatographic separation of nickel from the sample matrix is often necessary.[6][7] This is typically achieved using anion exchange chromatography.

#### 2. Instrumental Analysis:



- Instrumentation: A multi-collector inductively coupled plasma mass spectrometer is used for the analysis.
- Introduction System: The prepared sample solution is introduced into the plasma via a nebulizer and spray chamber.
- Plasma Ionization: The high-temperature argon plasma atomizes and ionizes the nickel atoms.[4]
- Mass Analysis: The ions are extracted into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
- Detection: The ion beams of the different nickel isotopes are simultaneously measured by a series of Faraday cups or ion counters.

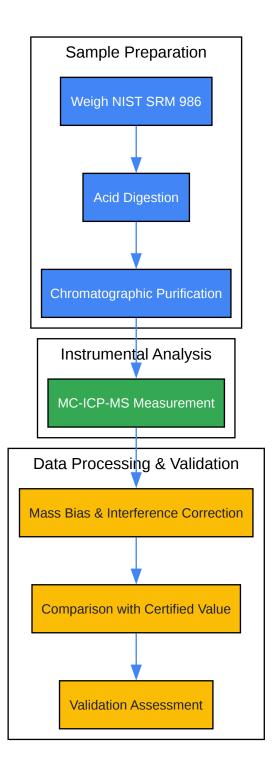
#### 3. Data Correction:

- Mass Bias Correction: Instrumental mass bias is corrected for by bracketing the sample analysis with measurements of a standard of known isotopic composition, such as NIST SRM 986, or by using a double-spike technique.[7][8]
- Interference Correction: Mathematical corrections are applied to account for any remaining isobaric interferences. For instance, the interference of <sup>58</sup>Fe on <sup>58</sup>Ni can be corrected by monitoring another iron isotope (e.g., <sup>57</sup>Fe).

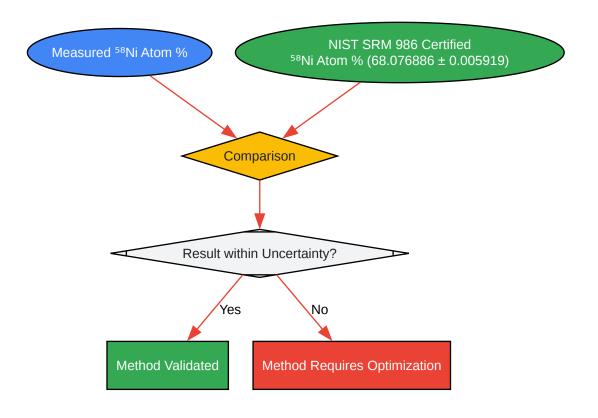
### **Validation Workflow and Logic**

The following diagrams illustrate the experimental workflow and the logical process for validating <sup>58</sup>Ni analysis.









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- To cite this document: BenchChem. [Validation of Nickel-58 analysis using NIST SRM 986 reference material]. BenchChem, [2025]. [Online PDF]. Available at:
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